Dexniguldipine hydrochloride

Overview

Description

Dexniguldipine hydrochloride is a chemical compound known for its role as a potent antineoplastic agent and a specific inhibitor of protein kinase C. It has been studied for its ability to reverse multidrug resistance in cancer cells, making it a significant compound in cancer research .

Mechanism of Action

Target of Action

Dexniguldipine hydrochloride primarily targets P-glycoprotein 1 . P-glycoprotein 1 is a protein that in humans is encoded by the ABCB1 gene. It is an important protein of the cell membrane that pumps many foreign substances out of cells. More formally, it is an ATP-dependent efflux pump with broad substrate specificity .

Mode of Action

This compound acts as an inhibitor of P-glycoprotein 1 . By inhibiting this protein, this compound can prevent the efflux of foreign substances, including therapeutic drugs, from cells. This can increase the intracellular concentrations of these substances, potentially enhancing their therapeutic effects .

Biochemical Pathways

It is known that the inhibition of p-glycoprotein 1 can affect multiple pathways related to the transport and distribution of various substances within the body .

Pharmacokinetics

It is known that the drug exhibits wide interindividual variation and a dose-dependent increase in steady-state serum concentrations at doses of up to 1,000 mg daily .

Result of Action

The inhibition of P-glycoprotein 1 by this compound can result in increased intracellular concentrations of various substances, including therapeutic drugs. This can potentially enhance the therapeutic effects of these drugs . Moreover, this compound has been shown to exert selective antiproliferative activity in a variety of tumor models .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that also inhibit P-glycoprotein 1 could potentially enhance the effects of this compound. Conversely, drugs that induce P-glycoprotein 1 could potentially decrease its effects

Biochemical Analysis

Biochemical Properties

Dexniguldipine hydrochloride interacts with various enzymes and proteins, particularly protein kinase C . The nature of these interactions involves the inhibition of protein kinase C activity, which plays a crucial role in cell proliferation and differentiation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protein kinase C activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with protein kinase C, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts cellular functions at the molecular level .

Temporal Effects in Laboratory Settings

Its potent anti-protein kinase C activity and ability to reverse multidrug resistance have been well-documented .

Preparation Methods

The synthesis of Dexniguldipine hydrochloride involves several steps, including the formation of its core dihydropyridine structure. The synthetic route typically includes the following steps:

Formation of the Dihydropyridine Core: This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.

Introduction of Substituents: Various substituents are introduced to the dihydropyridine core through nucleophilic substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Dexniguldipine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where substituents on the dihydropyridine core can be replaced with other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dexniguldipine hydrochloride has several scientific research applications:

Cancer Research: It is used as an antineoplastic agent due to its ability to inhibit protein kinase C and reverse multidrug resistance in cancer cells

Cell Cycle Studies: The compound affects the cell cycle, particularly the S phase, making it useful in studies related to cell proliferation and differentiation.

Pharmacological Studies: This compound is studied for its interactions with various drugs and its potential to enhance the efficacy of other chemotherapeutic agents.

Comparison with Similar Compounds

Dexniguldipine hydrochloride is similar to other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers. its unique ability to inhibit protein kinase C and reverse multidrug resistance sets it apart from these compounds. Other similar compounds include:

Nifedipine: Primarily used as a calcium channel blocker for treating hypertension.

Amlodipine: Another calcium channel blocker used for cardiovascular diseases.

Verapamil: A calcium channel blocker with some ability to inhibit protein kinase C but less potent than this compound

This compound’s unique properties make it a valuable compound in cancer research and pharmacological studies.

Biological Activity

Dexniguldipine hydrochloride (DNIG) is a synthetic dihydropyridine derivative recognized for its significant biological activity, particularly in the context of cancer treatment and overcoming multidrug resistance (MDR). This article provides a comprehensive overview of the biological activities associated with DNIG, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Protein Kinase C Inhibition

Dexniguldipine acts primarily as an inhibitor of protein kinase C (PKC), a family of enzymes implicated in various cellular processes, including proliferation and differentiation. Studies have demonstrated that DNIG effectively reduces the proliferation of Friend erythroleukemia cells while maintaining cell viability above 80% at concentrations of 2.5 µM. It also inhibits hexamethylene-bisacetamide (HMBA)-induced differentiation, indicating a pre-commitment effect on cell fate decisions .

Multidrug Resistance Reversal

One of the most notable features of DNIG is its ability to reverse MDR in cancer cells. It has been shown to significantly increase the accumulation of rhodamine-123, a substrate for P-glycoprotein (P-gp), in a dose-dependent manner. This suggests that DNIG may inhibit P-gp activity, thereby enhancing the efficacy of other chemotherapeutic agents by preventing their efflux from cancer cells .

Pharmacokinetics

Bioavailability and Dosage

The pharmacokinetic profile of DNIG reveals low oral bioavailability, ranging from 3% to 5% across different doses (750 mg to 2,250 mg). Following intravenous administration, it exhibits a terminal half-life of approximately 22.4 hours. Despite this low bioavailability, some patients have shown partial tumor regression during treatment, underscoring its potential clinical utility despite pharmacokinetic limitations .

Table: Summary of Key Studies on this compound

Clinical Implications

The ability of DNIG to inhibit PKC and reverse MDR presents significant implications for cancer therapy. Its potential use in combination with other chemotherapeutic agents could enhance treatment efficacy, especially for tumors exhibiting high levels of drug resistance. Further investigations are warranted to explore optimal dosing strategies and combinations that maximize therapeutic outcomes while minimizing toxicity.

Properties

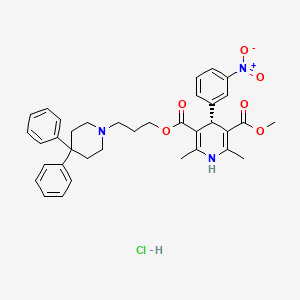

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-MGDILKBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873072 | |

| Record name | Dexniguldipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113145-70-3 | |

| Record name | Dexniguldipine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexniguldipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXNIGULDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0642TZ1JZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.